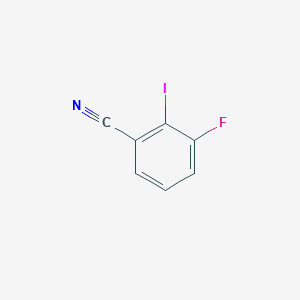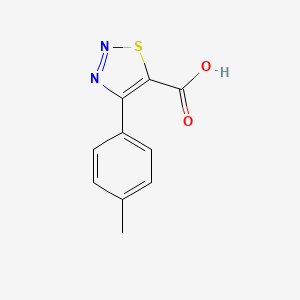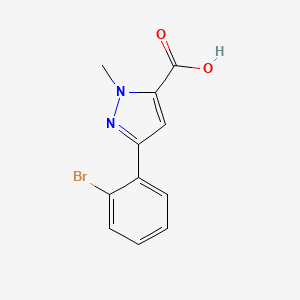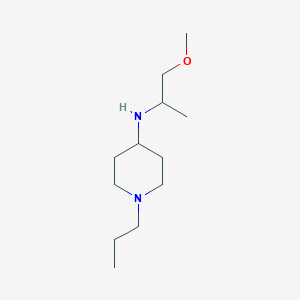
N-methylcyclopropanecarboximidamide hydrochloride
Vue d'ensemble
Description
N-methylcyclopropanecarboximidamide hydrochloride is a chemical compound with the molecular formula C₅H₁₁ClN₂ and a molecular weight of 134.61 g/mol . It is known for its unique structure, which includes a cyclopropane ring and an imidamide group. This compound is primarily used in research and industrial applications due to its reactivity and potential utility in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methylcyclopropanecarboximidamide hydrochloride typically involves the reaction of cyclopropanecarboxylic acid with methylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions generally include:
Temperature: Room temperature
Solvent: Aqueous or organic solvents
Catalysts: Not typically required
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality
Purification steps: such as crystallization or recrystallization to achieve high purity levels
Analyse Des Réactions Chimiques
Types of Reactions
N-methylcyclopropanecarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides or carboxylic acids
Reduction: Reduction reactions can yield amines or other reduced forms
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Water, ethanol, dichloromethane
Major Products Formed
Oxidation products: Amides, carboxylic acids
Reduction products: Amines
Substitution products: Various substituted imidamides
Applications De Recherche Scientifique
N-methylcyclopropanecarboximidamide hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-methylcyclopropanecarboximidamide hydrochloride involves its interaction with specific molecular targets, leading to various chemical transformations. The compound’s reactivity is primarily due to the presence of the cyclopropane ring and the imidamide group, which can participate in various chemical reactions. The exact molecular pathways and targets are still under investigation, but it is known to interact with nucleophiles and electrophiles in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropanecarboxamide
- N-methylcyclopropanecarboxamide
- Cyclopropanecarboximidamide
Uniqueness
N-methylcyclopropanecarboximidamide hydrochloride is unique due to its specific structure, which includes both a cyclopropane ring and an imidamide group. This combination imparts distinct reactivity and properties compared to similar compounds. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications .
Propriétés
IUPAC Name |
N'-methylcyclopropanecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-7-5(6)4-2-3-4;/h4H,2-3H2,1H3,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJSIEFXBOVJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Nitro-3-pyridinyl)oxy]acetic acid](/img/structure/B1462255.png)

![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1462258.png)





![(Pentan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462266.png)
![(Butan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1462267.png)
![N-[(3-bromophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462268.png)
amine](/img/structure/B1462269.png)
